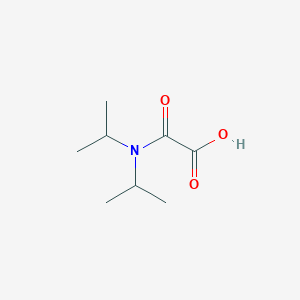
N,N-di-isopropyloxamic acid
Übersicht
Beschreibung
N,N-di-isopropyloxamic acid (DIPA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DIPA is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of oxamic acid, and its chemical formula is C8H15NO3. DIPA has been studied extensively for its potential applications in various fields, including medicine, chemistry, and biology.
Wirkmechanismus
The mechanism of action of N,N-di-isopropyloxamic acid is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can disrupt various biological processes, including enzyme activity and DNA replication. N,N-di-isopropyloxamic acid has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
N,N-di-isopropyloxamic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. N,N-di-isopropyloxamic acid has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-di-isopropyloxamic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a long shelf life. N,N-di-isopropyloxamic acid is also stable under a wide range of conditions, making it suitable for use in various experiments. However, N,N-di-isopropyloxamic acid has some limitations, including its potential toxicity and the need for caution when handling it.
Zukünftige Richtungen
There are several future directions for the study of N,N-di-isopropyloxamic acid. One potential application is in the development of new antimicrobial agents. N,N-di-isopropyloxamic acid could be used as a lead compound for the synthesis of new derivatives with improved antimicrobial properties. Another potential application is in the field of metal ion detection. N,N-di-isopropyloxamic acid could be used as a chelating agent for the detection of various metal ions in biological samples. Finally, N,N-di-isopropyloxamic acid could be studied for its potential use in cancer therapy. Its ability to disrupt DNA replication and enzyme activity could make it a promising candidate for the development of new cancer drugs.
Conclusion:
In conclusion, N,N-di-isopropyloxamic acid is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicine, chemistry, and biology, make it a promising compound for future study. The synthesis method is relatively straightforward, and N,N-di-isopropyloxamic acid has several advantages for use in laboratory experiments. However, caution should be exercised when handling N,N-di-isopropyloxamic acid due to its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N,N-di-isopropyloxamic acid has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. N,N-di-isopropyloxamic acid has also been studied for its potential use as a chelating agent and has been shown to bind to various metals such as copper, iron, and zinc.
Eigenschaften
CAS-Nummer |
104189-31-3 |
|---|---|
Produktname |
N,N-di-isopropyloxamic acid |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-[di(propan-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(2)9(6(3)4)7(10)8(11)12/h5-6H,1-4H3,(H,11,12) |
InChI-Schlüssel |
GUIHAIUPQZQZNV-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C(=O)O |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C(=O)O |
Synonyme |
Acetic acid, [bis(1-methylethyl)amino]oxo- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

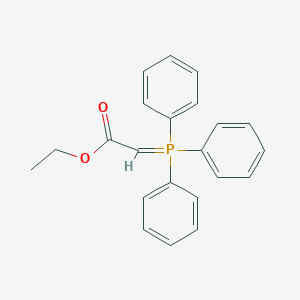
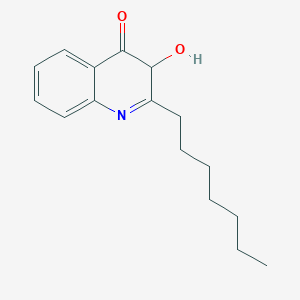
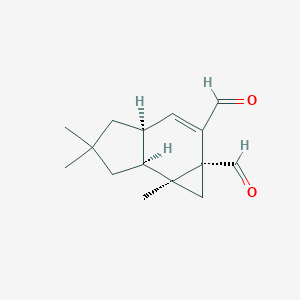
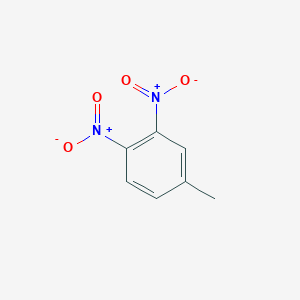
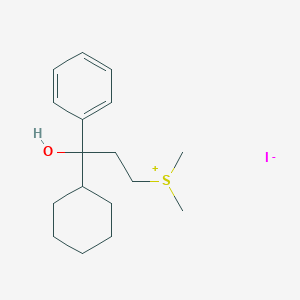
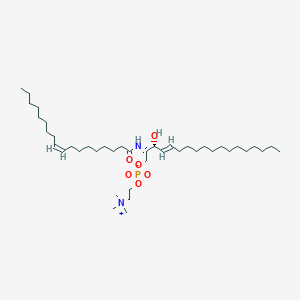
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
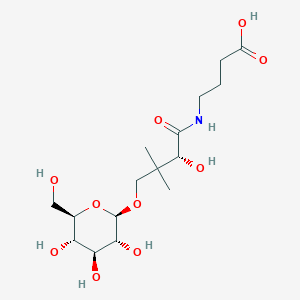
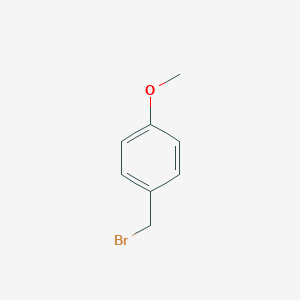
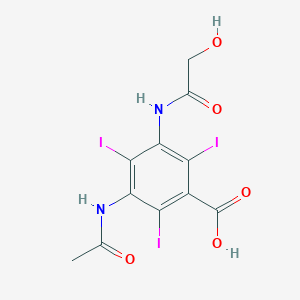
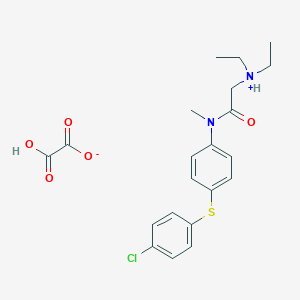
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)
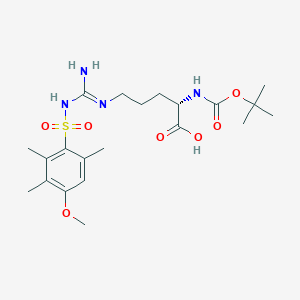
![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)